REACTION_CXSMILES
|
[BH4-].[Na+].[CH2:3]([N:10]1[CH2:15][C:14]([CH3:17])([CH3:16])[O:13][C:12]([CH2:19]I)([CH3:18])[CH2:11]1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>CS(C)=O>[CH2:3]([N:10]1[CH2:15][C:14]([CH3:17])([CH3:16])[O:13][C:12]([CH3:19])([CH3:18])[CH2:11]1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
776 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
6.22 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(OC(C1)(C)C)(C)CI
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stir the mixture overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After an additional 1.25 h
|
Duration
|
1.25 h
|
Type
|
CUSTOM
|
Details
|
Remove the
|
Type
|
TEMPERATURE
|
Details
|
heat after an additional 1.25 h (total reaction time=4.5 h)
|
Duration
|
4.5 h
|
Type
|
CUSTOM
|
Details
|
Quench the excess NaBH4 with 5 M HCl (20 ml)
|
Type
|
WAIT
|
Details
|
After 15 min
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
add 5 M NaOH (20 mL) and 1 M Na2S2O3 (20 mL)
|
Type
|
ADDITION
|
Details
|
Dilute the mixture with tert-butyl methyl ether (250 mL) and water (100 mL)
|
Type
|
CUSTOM
|
Details
|
Separate the organic solution
|
Type
|
WASH
|
Details
|
wash with additional water (4×100 mL)
|
Type
|
CUSTOM
|
Details
|
Dry
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate the organic solution
|
Type
|
CUSTOM
|
Details
|
Purify the residue by flash chromatography
|
Type
|
CUSTOM
|
Details
|
Dry the product
|
Type
|
CUSTOM
|
Details
|
so obtained briefly at 60° C. under vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC(OC(C1)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.43 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |